molecular formula C11H14N2O B13199335 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13199335
M. Wt: 190.24 g/mol
InChI Key: XZPSCVXDSWWWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-ethyl-2,3-dihydro-1H-isoindol-1-one with formaldehyde and ammonia or an amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and purification through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the selection of solvents and catalysts plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolones.

Scientific Research Applications

3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with certain enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one
  • 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-2-one
  • 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-3-one

Comparison: Compared to similar compounds, 3-(Aminomethyl)-2-ethyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of the aminomethyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(aminomethyl)-2-ethyl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-2-13-10(7-12)8-5-3-4-6-9(8)11(13)14/h3-6,10H,2,7,12H2,1H3

InChI Key

XZPSCVXDSWWWBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=CC=CC=C2C1=O)CN

Origin of Product

United States

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